

An In-depth Technical Guide to Cyanidin Chloride: Chemical Structure and Properties

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Compound of Interest

Compound Name: Cyanidin Chloride

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Abstract

Cyanidin Chloride is a prominent member of the anthocyanidin class of flavonoids, recognized for its potent antioxidant and anti-inflammatory properties. As a naturally occurring pigment in a variety of fruits and vegetables, it is the subject of extensive research for its potential therapeutic applications in a range of human diseases, including cancer, diabetes, and cardiovascular disorders. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Cyanidin Chloride**. It includes detailed experimental protocols for its characterization and an exploration of its known biological activities, with a focus on its modulation of key cellular signaling pathways. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Chemical Identity and Structure

Cyanidin Chloride is the chloride salt of the cyanidin cation. The core structure is a flavylum ion, which consists of a chromenylium ring system substituted with a phenyl group.

Chemical Structure Visualization

Caption: Chemical structure of **Cyanidin Chloride**.

Nomenclature and Identifiers

Identifier	Value
IUPAC Name	2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol;chloride[1]
Synonyms	Cyanidol chloride, 3,3',4',5,7-Pentahydroxyflavylium chloride[2][3]
CAS Number	528-58-5[2][4]
Molecular Formula	C ₁₅ H ₁₁ ClO ₆ [2][5]
Molecular Weight	322.70 g/mol [2][5]
InChI Key	COAWNPJQKJEHPG-UHFFFAOYSA-N[1]
SMILES	<chem>C1=CC(=C(C=C1C2=</chem> <chem>[O+][C3=CC(=CC(=C3C=C2O)O)O)O].[Cl-]</chem> [1]

Physicochemical Properties

The physicochemical properties of **Cyanidin Chloride** are crucial for its handling, formulation, and biological activity.

Physical Properties

Property	Value
Appearance	Dark red to very dark red or purple/black solid/powder[3][6]
Melting Point	>300 °C[6][7]
Solubility	Soluble in DMSO (≥33.3 mg/mL), Ethanol (≥13.04 mg/mL), and Water (≥10.83 mg/mL with gentle warming)[8][9][10]. Also soluble in DMF (approx. 25 mg/mL) and methanol[8][11]. Sparingly soluble in aqueous buffers[8].
Storage	Store at -20°C[6][12]

Spectroscopic Properties

Property	Value
UV-Vis λ_{max}	278, 548 nm[4]
^1H NMR	Specific experimental data with assignments for Cyanidin Chloride is not readily available in the reviewed literature.
^{13}C NMR	Specific experimental data with assignments for Cyanidin Chloride is not readily available in the reviewed literature. A study on cyanidin and its glucoside (chrysanthemin) has reported the assignment of carbon signals through selective decoupling and INEPT techniques[13].

Biological Activity and Signaling Pathways

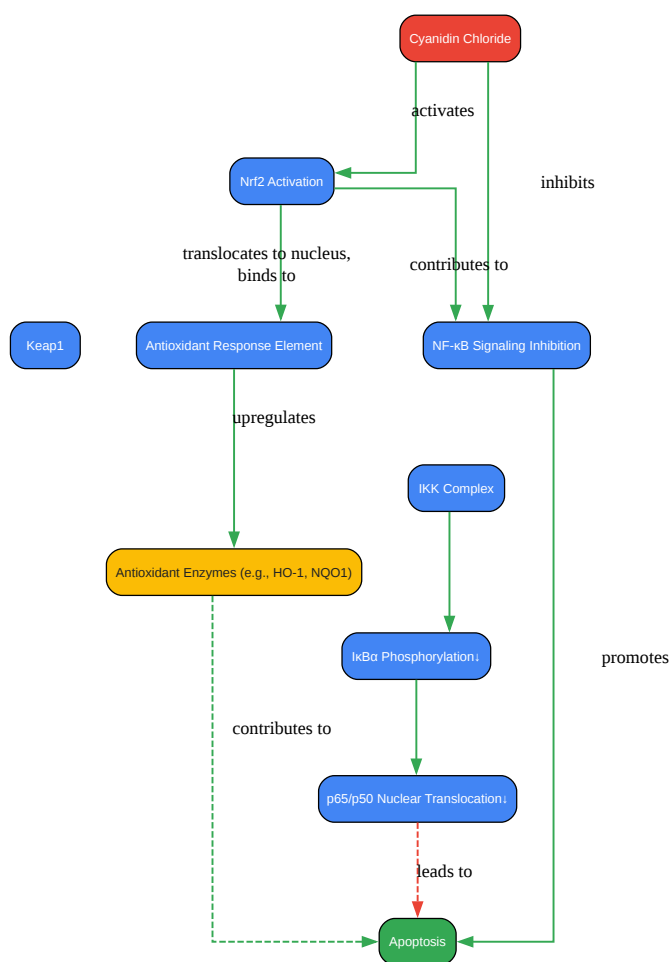
Cyanidin Chloride exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. It is known to modulate several key signaling pathways involved in cellular proliferation, apoptosis, and inflammatory responses.

Antioxidant Activity

Cyanidin Chloride is a potent antioxidant, capable of scavenging free radicals. This activity is a cornerstone of its protective effects against oxidative stress-induced cellular damage[14].

NF- κ B and Nrf2 Signaling Pathway in Cancer

In colorectal cancer cells, **Cyanidin Chloride** has been shown to induce apoptosis and inhibit cell proliferation by suppressing the nuclear factor-kappa B (NF- κ B) signaling pathway. Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidative responses. There is evidence of functional crosstalk between Nrf2 and NF- κ B, where the activation of Nrf2 by **Cyanidin Chloride** contributes to the inhibition of NF- κ B signaling, leading to apoptosis in cancer cells[15].

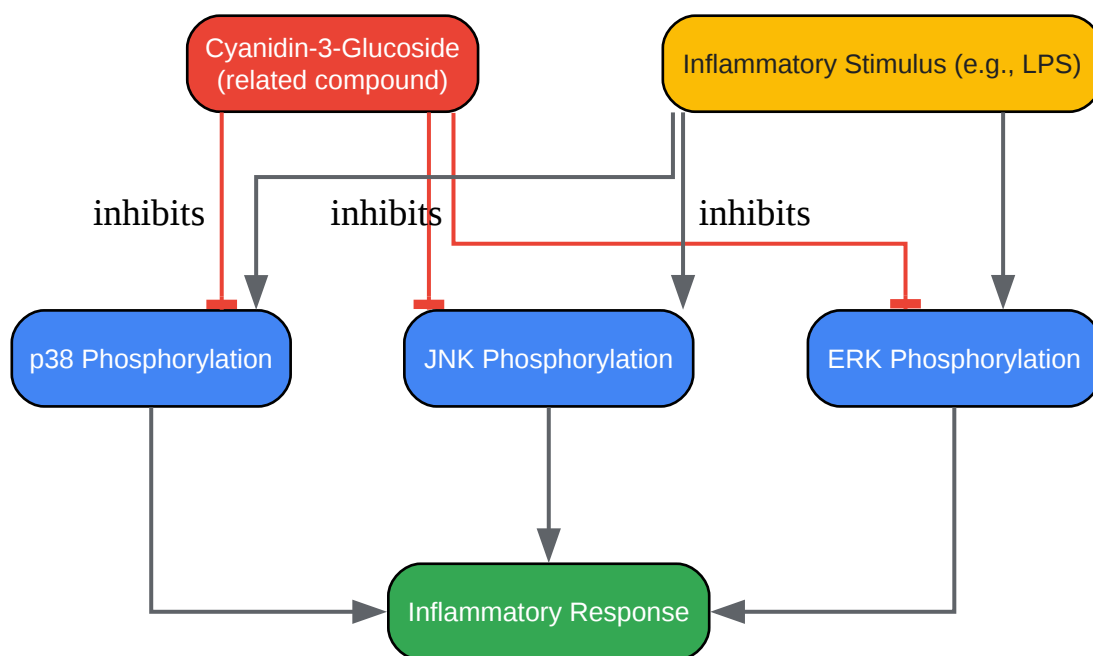


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Caption: **Cyanidin Chloride's** modulation of the NF-κB and Nrf2 pathways.

MAPK Signaling Pathway

Cyanidin and its glycosides have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, involving kinases such as ERK, JNK, and p38, plays a critical role in inflammation and other cellular processes. Studies have indicated that cyanidin compounds can suppress the phosphorylation of these kinases, thereby down-regulating inflammatory responses[1][2].



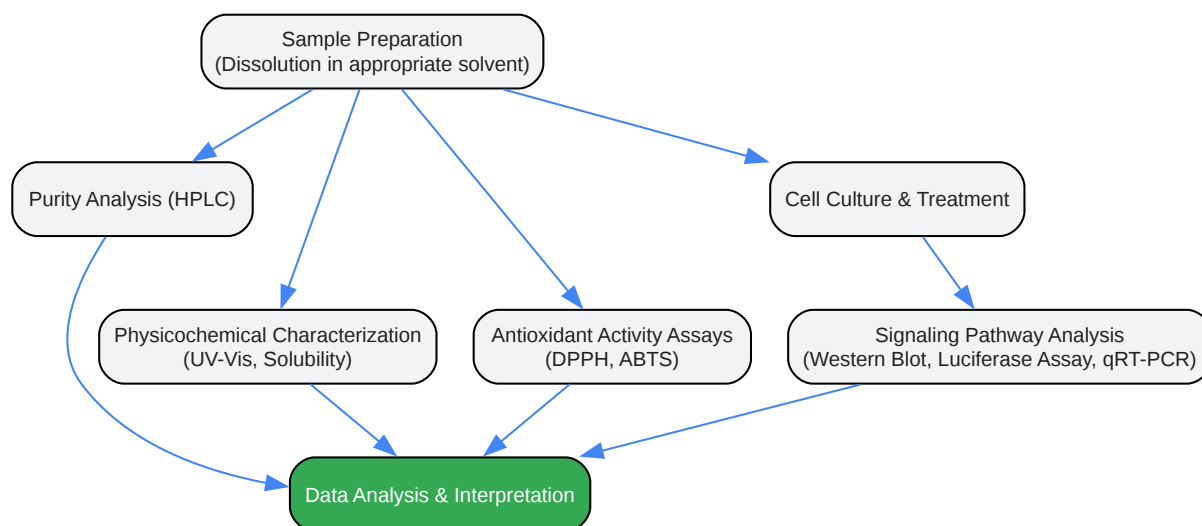
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Caption: Inhibition of the MAPK signaling pathway by cyanidin compounds.

Experimental Protocols

The following sections provide an overview of common experimental methodologies for the analysis and characterization of **Cyanidin Chloride**.

General Experimental Workflow



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Caption: A general experimental workflow for the characterization of **Cyanidin Chloride**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For **Cyanidin Chloride**, a reversed-phase column is typically used.
- Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
- General Protocol:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of two solvents is commonly used, such as water with a small percentage of formic or trifluoroacetic acid (Solvent A) and acetonitrile or methanol (Solvent B).
 - Flow Rate: Typically around 0.5-1.0 mL/min.

- Detection: Monitoring at the visible maximum absorption wavelength of cyanidin, around 520 nm.
- Standard: A certified reference standard of **Cyanidin Chloride** should be used for comparison of retention time and for quantification[16].
- Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to **Cyanidin Chloride** in the chromatogram.

Antioxidant Activity Assays

- Principle: The antioxidant activity is measured by the ability of **Cyanidin Chloride** to reduce the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.
- Protocol Outline:
 - Prepare a stock solution of DPPH in methanol.
 - Prepare various concentrations of **Cyanidin Chloride**.
 - In a 96-well plate, add the **Cyanidin Chloride** solutions to the DPPH working solution.
 - Incubate in the dark at room temperature for approximately 30 minutes.
 - Measure the absorbance at around 517 nm.
 - Calculate the percentage of radical scavenging activity. A standard antioxidant like Trolox or ascorbic acid is used as a positive control[4].
- Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS^{•+}). The reduction of the blue-green ABTS^{•+} is proportional to the antioxidant concentration.
- Protocol Outline:
 - Generate the ABTS^{•+} by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

- Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm.
- Add different concentrations of **Cyanidin Chloride** to the ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Calculate the percentage of inhibition. Trolox is commonly used as a standard[4].

Analysis of NF-κB and Nrf2 Signaling Pathways

- Cell Culture and Treatment:
 - Culture appropriate cell lines (e.g., colorectal cancer cells like HCT116, HT29) in suitable media and conditions.
 - Treat the cells with varying concentrations of **Cyanidin Chloride** for specific time periods. An inflammatory stimulus like TNF-α may be used to activate the NF-κB pathway[5].
- Western Blot Analysis:
 - Lyse the treated cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
 - Determine protein concentration using a suitable assay (e.g., BCA assay).
 - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, Nrf2, HO-1, NQO1, and a loading control like β-actin or GAPDH).
 - Incubate with a suitable HRP-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[5].
- Luciferase Reporter Assay (for NF-κB activity):

- Transiently transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
- Treat the transfected cells with **Cyanidin Chloride**.
- Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway[5].

Conclusion

Cyanidin Chloride is a flavonoid with significant potential in drug development due to its well-documented antioxidant and anti-inflammatory properties. This guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and its modulatory effects on key cellular signaling pathways such as NF-κB, Nrf2, and MAPK. The outlined experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this promising natural compound. Future research should focus on obtaining high-resolution NMR data for complete structural elucidation and on conducting further preclinical and clinical studies to validate its efficacy and safety in various disease models.

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